1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinolone core, a thiazole ring, and a bromophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromophenyl and thiazole moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolone derivatives, while substitution reactions can introduce new functional groups to the thiazole or bromophenyl rings .
Scientific Research Applications
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives: Studied for their antifungal and anticancer properties.
Properties
Molecular Formula |
C19H8BrF3N2O3S |
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Molecular Weight |
481.2 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H8BrF3N2O3S/c20-9-3-1-8(2-4-9)13-7-29-19(24-13)25-6-11(18(27)28)17(26)10-5-12(21)14(22)15(23)16(10)25/h1-7H,(H,27,28) |
InChI Key |
TXRDAQWKWOPREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)F)F)C(=O)O)Br |
Origin of Product |
United States |
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